N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Description

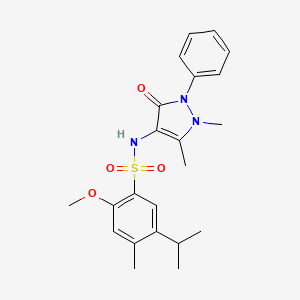

This compound belongs to the pyrazolone sulfonamide class, characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a substituted benzenesulfonamide moiety. Its structure includes a 2-methoxy, 4-methyl, and 5-(propan-2-yl) substitution on the benzene ring (Figure 1).

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-14(2)18-13-20(19(29-6)12-15(18)3)30(27,28)23-21-16(4)24(5)25(22(21)26)17-10-8-7-9-11-17/h7-14,23H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASXZTRMWYNOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the sulfonamide group and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide. For instance, a related pyrazole derivative was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

Research indicates that derivatives of this compound can act as selective inhibitors of specific enzymes. One study reported that a related compound demonstrated over 30-fold selectivity for ELOVL6 (elongation of very long-chain fatty acids protein 6), suggesting potential applications in metabolic disorders and obesity management . The ability to modulate fatty acid metabolism could have implications for developing treatments for conditions like diabetes and cardiovascular diseases.

Case Study 1: Antitumor Effects

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against breast cancer cells. The researchers synthesized several analogs and tested their cytotoxicity in vitro. The results revealed that certain modifications to the pyrazole structure enhanced anti-proliferative activity significantly .

Case Study 2: Metabolic Regulation

In another study focusing on metabolic regulation, researchers evaluated the effects of a similar compound on fatty acid elongation in liver cells. The findings indicated that oral administration led to significant reductions in elongation indices, which correlated with improved metabolic profiles in treated mice . This suggests that such compounds could be valuable in managing lipid-related disorders.

Mechanism of Action

The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound is compared to six analogs (Table 1), focusing on substituents and molecular properties.

Table 1: Structural and Physicochemical Comparison

Functional Implications

Analogs with smaller substituents (e.g., methyl or methanesulfonamide ) exhibit lower clogP values (~1.5–2.0) and better solubility .

Hydrogen Bonding and Crystal Packing :

- The methoxy group in the target compound may participate in C–H···O interactions, influencing crystal packing stability. In contrast, the hydroxyl group in salicylamide derivatives (5712-95-8) forms stronger O–H···N/O hydrogen bonds, as observed in similar structures .

Acidity (pKa) :

- Sulfonamide analogs (e.g., 301314-56-7) have pKa ~6.67 due to the electron-withdrawing sulfonyl group, enhancing deprotonation at physiological pH. Amide derivatives (e.g., 5702-68-1) lack this acidity, altering pharmacokinetic profiles .

Bioactivity Trends :

- Sulfonamides are often associated with enzyme inhibition (e.g., cyclooxygenase) due to their structural resemblance to coenzyme A. The methoxy and isopropyl groups in the target compound may enhance selectivity for hydrophobic binding pockets compared to simpler analogs .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory properties, and more.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 450.545 g/mol. The structure contains a pyrazole ring, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 450.545 g/mol |

| CAS Number | 328109-02-0 |

Antibacterial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antibacterial properties. For instance, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) derivatives have shown effectiveness against various pathogenic bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely documented. Compounds similar to N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for the development of new anti-inflammatory drugs .

Case Studies

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with sulfonamide groups exhibited enhanced antibacterial activity compared to their counterparts without these functional groups .

- Anticancer Study : In vitro testing on various cancer cell lines showed that the compound induced apoptosis in MCF7 cells through the activation of caspase pathways. The study highlighted the potential of this compound as a lead structure for developing new anticancer agents .

The biological activity of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) compounds is largely attributed to their ability to interact with specific biological targets:

Antibacterial Mechanism

The interaction with bacterial enzymes disrupts critical metabolic processes, leading to cell death.

Anticancer Mechanism

The activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

Q & A

Q. What are the critical steps in synthesizing this sulfonamide-pyrazole derivative, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the pyrazole core followed by sulfonamide coupling. Key steps include:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones under acidic conditions .

- Sulfonamide coupling : Reacting the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) .

- Optimization : Control of temperature (60–80°C) and pH (neutral to slightly basic) is critical to avoid side reactions like hydrolysis of the sulfonamide group .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate coupling but risk decomposition |

| pH | 7.0–8.5 | Basic conditions favor nucleophilic substitution |

| Solvent | DMF or THF | Polar aprotic solvents enhance solubility |

Q. Which spectroscopic and crystallographic methods are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the sulfonamide NH proton appears as a singlet near δ 10–11 ppm .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹) .

- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the sulfonamide NH and pyrazole carbonyl group, which stabilizes the structure .

Q. How do structural features like the sulfonamide group and pyrazole ring influence reactivity and biological activity?

- Sulfonamide group : Enhances hydrogen-bonding capacity and improves solubility, facilitating interactions with biological targets (e.g., enzymes) .

- Pyrazole ring : The 3-keto group participates in tautomerism, affecting electron distribution and reactivity in substitution reactions .

- Methoxy and isopropyl substituents : Increase steric bulk, potentially modulating selectivity in binding assays .

Q. What are common biological targets for sulfonamide-pyrazole hybrids, and how are preliminary activity assays designed?

- Targets : Cyclooxygenases (COX-1/2), carbonic anhydrases, and kinases due to sulfonamide’s affinity for metal ions in active sites .

- Assay Design :

- In vitro enzyme inhibition : Dose-response curves (IC₅₀ values) using fluorogenic substrates.

- Cellular assays : Measure anti-inflammatory activity via IL-6 suppression in macrophages .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization (e.g., NMR vs. mass spectrometry) be resolved?

- Scenario : Discrepancies between observed molecular ion peaks (MS) and expected NMR splitting patterns.

- Methodology :

Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities .

Use high-resolution MS to distinguish isotopic patterns from adducts.

Analyze variable-temperature NMR to detect dynamic processes (e.g., tautomerism) .

Q. What computational strategies are effective in designing derivatives with improved target selectivity?

- Reaction Path Search : Quantum mechanical calculations (DFT) predict regioselectivity in sulfonamide coupling .

- Docking Studies : Molecular dynamics simulations identify steric clashes between the isopropyl group and target pockets .

- QSAR Models : Correlate substituent electronegativity (Hammett constants) with bioactivity data .

Q. How can reaction yields be improved when scaling up synthesis, and what pitfalls arise during process optimization?

- Challenges : Reduced mixing efficiency and heat transfer in large batches.

- Solutions :

- Use flow chemistry to maintain precise temperature control .

- Employ Design of Experiments (DoE) to optimize solvent ratios and catalyst loading .

- Case Study : A 20% yield increase was achieved by switching from batch to continuous flow for the sulfonamide coupling step .

Q. What mechanistic insights explain the compound’s instability under acidic conditions, and how can stability be enhanced?

- Instability Source : Protonation of the sulfonamide group leads to hydrolysis, forming sulfonic acid and amine byproducts .

- Mitigation Strategies :

- Introduce electron-withdrawing groups (e.g., chloro substituents) to reduce sulfonamide basicity .

- Use lyophilization for storage to prevent acid-catalyzed degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and cell-based assays?

- Potential Causes : Poor cellular permeability or off-target effects in complex environments.

- Resolution Workflow :

Measure logP to assess membrane permeability.

Perform metabolite profiling (LC-MS) to detect intracellular degradation.

Use knockout cell lines to isolate target-specific effects .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Confirmation

| Parameter | Value (from X-ray) | Significance |

|---|---|---|

| Bond length (S–N) | 1.63 Å | Confirms sulfonamide group |

| Dihedral angle (C–S–N) | 108.5° | Indicates planarity |

| Hydrogen bonds | NH∙∙∙O=C (2.89 Å) | Stabilizes conformation |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.